2-bromoethylphosphonic Acid 2-bromoethylphosphonic Acid
Brand Name: Vulcanchem
CAS No.: 999-82-6
VCID: VC21188097
InChI: InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
SMILES: C(CBr)P(=O)(O)O
Molecular Formula: C2H6BrO3P
Molecular Weight: 188.95 g/mol

2-bromoethylphosphonic Acid

CAS No.: 999-82-6

Cat. No.: VC21188097

Molecular Formula: C2H6BrO3P

Molecular Weight: 188.95 g/mol

* For research use only. Not for human or veterinary use.

2-bromoethylphosphonic Acid - 999-82-6

Specification

CAS No. 999-82-6
Molecular Formula C2H6BrO3P
Molecular Weight 188.95 g/mol
IUPAC Name 2-bromoethylphosphonic acid
Standard InChI InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
Standard InChI Key BFKXVERGWXHHIH-UHFFFAOYSA-N
SMILES C(CBr)P(=O)(O)O
Canonical SMILES C(CBr)P(=O)(O)O

Introduction

Chemical Identity and Structure

2-Bromoethylphosphonic acid is a phosphonic acid derivative with the molecular formula C₂H₆BrO₃P. The compound is officially registered under CAS number 999-82-6 . Its structure consists of a two-carbon chain with a terminal bromine atom attached to a phosphonic acid group. The phosphonic acid functionality contains a phosphorus atom double-bonded to an oxygen atom and two hydroxyl groups.

Structural Representation

The structural characteristics of 2-bromoethylphosphonic acid can be represented through various notations:

Structural IdentifierValue
IUPAC Name2-bromoethylphosphonic acid
Molecular FormulaC₂H₆BrO₃P
Canonical SMILESC(CBr)P(=O)(O)O
InChIInChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
InChI KeyBFKXVERGWXHHIH-UHFFFAOYSA-N

Table 1: Structural identifiers of 2-bromoethylphosphonic acid

The compound features a saturated two-carbon chain with a bromine atom at one end and a phosphonic acid group at the other. The phosphonic acid group consists of a phosphorus atom double-bonded to one oxygen atom and attached to two hydroxyl groups, giving it acidic properties similar to carboxylic acids but with different reactivity patterns due to the presence of phosphorus.

Physical Properties

2-Bromoethylphosphonic acid possesses distinct physical properties that influence its handling, storage, and applications in various fields. Understanding these properties is essential for researchers working with this compound.

Basic Physical Characteristics

The compound exists as a solid at room temperature, with physical properties detailed in the following table:

PropertyValue
Molecular Weight188.95 g/mol
Physical StateSolid at room temperature
Melting Point93-95°C
Boiling Point348.9±44.0°C at 760 mmHg
Density2.012±0.06 g/cm³ at 20°C, 760 Torr

Table 2: Physical properties of 2-bromoethylphosphonic acid

Chemical Reactivity

The reactivity of 2-bromoethylphosphonic acid is governed by two key functional groups: the bromoethyl moiety and the phosphonic acid group.

Reactive Sites

The bromine atom serves as a good leaving group, making the compound useful in nucleophilic substitution reactions. This property is particularly relevant in synthetic organic chemistry, where 2-bromoethylphosphonic acid can serve as an intermediate for introducing phosphonic acid functionality into more complex molecules.

The phosphonic acid group exhibits acidic properties due to the presence of two hydroxyl groups attached to a phosphorus atom. These hydroxyl groups can participate in acid-base reactions, condensation reactions, and can coordinate with metal ions to form complexes.

Synthetic Applications

Based on information about related compounds, 2-bromoethylphosphonic acid can be used as a precursor in the synthesis of more complex phosphonic acid derivatives. For instance, in the synthesis of tetrathiafulvalene (TTF) derivatives with phosphonic acid groups, similar bromoethyl phosphonate compounds serve as key intermediates . The synthesis often involves converting the corresponding ethyl phosphonate derivatives to phosphonic acids, suggesting similar approaches could be applicable to 2-bromoethylphosphonic acid .

Safety ParameterClassification
GHS Signal WordDanger
UN Number3261
Hazard Class8 (Corrosive)
Packing GroupII
Hazard StatementsH314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals)

Table 3: Safety classification of 2-bromoethylphosphonic acid

Synthetic Methods

The preparation of 2-bromoethylphosphonic acid can be approached through several synthetic routes based on general methods for phosphonic acid synthesis.

Comparison with Related Compounds

The properties and applications of 2-bromoethylphosphonic acid can be better understood by comparing it with structurally related compounds.

Comparison with (2-Chloroethyl)phosphonic acid

(2-Chloroethyl)phosphonic acid is a closely related compound that differs only in the halogen substituent (chlorine instead of bromine) . This compound is used in various applications including:

  • Agricultural applications as a plant growth regulator

  • Herbicide development

  • Pharmaceutical research

  • Industrial applications such as flame retardants and plasticizers

The bromine in 2-bromoethylphosphonic acid is a better leaving group than chlorine, potentially making it more reactive in nucleophilic substitution reactions. This difference could lead to distinct applications where higher reactivity is desirable.

Future Research Directions

Research on 2-bromoethylphosphonic acid could potentially expand in several directions based on the properties and applications of related compounds.

Material Science Applications

The ability of phosphonic acids to form strong bonds with metal oxides makes them interesting candidates for surface modification and the development of new materials. Future research could explore the use of 2-bromoethylphosphonic acid in creating self-assembled monolayers on metal oxide surfaces or in developing new organic-inorganic hybrid materials with unique properties .

Agricultural Research

Given the application of related compounds as plant growth regulators, research could investigate the specific effects of 2-bromoethylphosphonic acid on plant growth and development, potentially discovering new applications in agriculture or horticulture.

Medicinal Chemistry

The unique reactivity of 2-bromoethylphosphonic acid could be leveraged in medicinal chemistry for the synthesis of novel phosphonic acid-based drugs or prodrugs. Phosphonic acids have been explored as mimetics of phosphate groups in biological systems, leading to applications in enzyme inhibition and drug development.

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